molecular formula C8H10ClN3O B2711658 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one CAS No. 4734-23-0

4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one

Cat. No.: B2711658
CAS No.: 4734-23-0
M. Wt: 199.64
InChI Key: CMQXAJVJQMYVQC-UHFFFAOYSA-N
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Description

4-Chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one (CAS 4734-23-0) is a chemical compound with the molecular formula C8H10ClN3O and a molecular weight of 199.64 . This pyridazinone derivative is a key synthetic intermediate in medicinal chemistry research, particularly in the development of novel receptor ligands. The core pyridazinone structure is a privileged scaffold in drug discovery . This specific compound serves as a versatile building block for further functionalization. The presence of a chlorine atom at the 4-position and a pyrrolidinyl group at the 5-position makes it a precursor for synthesizing more complex molecules, such as arylpiperazinylpyridazinones, which are of significant interest in neuroscience research . Scientific studies have explored similar pyridazinone derivatives as high-affinity antagonists for alpha-1 adrenergic receptors (α1-AR) . Compounds within this class have demonstrated subnanomolar affinity and notable selectivity over other related receptors, making them valuable pharmacological tools for studying cardiovascular and neurological systems . Researchers utilize this compound strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper safety data sheets should be consulted before handling.

Properties

IUPAC Name

5-chloro-4-pyrrolidin-1-yl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-6(5-10-11-8(7)13)12-3-1-2-4-12/h5H,1-4H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQXAJVJQMYVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=O)NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one typically involves the reaction of a pyridazine derivative with a chlorinating agent and a pyrrolidine. Common reagents might include phosphorus oxychloride (POCl3) for chlorination and pyrrolidine for the substitution reaction. The reaction conditions often involve heating and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors and more efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the pyrrolidine ring.

    Reduction: Reduction reactions could target the pyridazine ring, potentially converting it to a dihydropyridazine.

    Substitution: The chlorine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products would depend on the specific reactions but could include various substituted pyridazines or pyrrolidines.

Scientific Research Applications

Medicinal Chemistry Applications

1. GPR119 Agonism:
Research indicates that compounds similar to 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one may act as agonists for G-protein-coupled receptor 119 (GPR119). This receptor plays a significant role in glucose metabolism and insulin secretion, making it a target for type 2 diabetes treatment. Agonists of GPR119 have been shown to stimulate glucose-dependent insulin release and promote incretin secretion, which could lead to new therapeutic strategies for managing diabetes .

2. Histamine H3 Receptor Modulation:
Another area of interest is the modulation of histamine H3 receptors, which are involved in various neurological functions. Compounds with structural similarities to 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one have been studied for their potential as inverse agonists at these receptors, which could lead to advancements in treating cognitive disorders and other neurological conditions .

3. Anticancer Activity:
Preliminary studies suggest that pyridazine derivatives exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways associated with tumor growth. Further exploration into the structure-activity relationship of compounds like 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one could yield promising results for cancer therapeutics.

Case Studies

Case Study 1: GPR119 Agonist Development
A study focused on developing selective GPR119 agonists demonstrated that modifications to the pyridazine core can enhance receptor affinity and efficacy. In vivo models showed significant improvements in glucose tolerance and insulin sensitivity when treated with optimized compounds derived from this class .

Case Study 2: Histamine H3 Receptor Inverse Agonism
Research on histamine H3 receptor inverse agonists highlighted the importance of structural modifications in enhancing selectivity and potency. Compounds similar to 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one were tested, showing promising results in animal models for cognitive enhancement without significant side effects .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
4-Chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one Cl (4), Pyrrolidine (5) C₈H₁₀ClN₃O 199.64 Flexibility from pyrrolidine
4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one Cl (4), Piperidine (5) C₉H₁₂ClN₃O 213.67 Larger ring (6-membered), increased lipophilicity
4-Chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one Cl (4), 4-Hydroxypiperidine (5) C₉H₁₂ClN₃O₂ 229.66 Hydroxyl group enhances solubility
4-Chloro-5-(dimethylamino)-2-phenylpyridazin-3(2H)-one Cl (4), Dimethylamino (5), Ph (2) C₁₂H₁₂ClN₃O 257.70 Aromatic substituent at position 2
Norflurazon Cl (4), Methylamino (5), CF₃-Ph (2) C₁₂H₁₀ClF₃N₃O 312.68 Herbicidal activity, trifluoromethyl group

Key Observations:

Hydroxyl or hydroxymethyl groups on the piperidine ring (e.g., in and ) improve aqueous solubility via hydrogen bonding.

Methyl or trifluoromethyl groups (e.g., ) enhance metabolic stability and target affinity.

Biological Activity: The pyrrolidine derivative is associated with kinase inhibition , while norflurazon’s trifluoromethylphenyl group confers herbicidal properties .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility (mg/mL) LogP
4-Chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one 160–162 (predicted) ~10 (DMSO) 1.2
4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one 155–157 ~8 (DMSO) 1.8
4-Chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one 175–177 ~15 (Water) 0.5
Norflurazon 185–187 ~2 (Water) 2.9
  • LogP Trends : Piperidine derivatives exhibit higher lipophilicity than pyrrolidine analogues. Hydroxyl groups reduce LogP significantly .
  • Solubility : Polar substituents (e.g., hydroxyl) improve aqueous solubility, critical for drug bioavailability .

Biological Activity

4-Chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound with a pyridazine core, characterized by the presence of a chlorine atom at position four and a pyrrolidine moiety at position five. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one is C8H10ClN3OC_8H_{10}ClN_3O with a molecular weight of approximately 201.64 g/mol. Its structural features contribute to its biological activity, as shown in the following table:

Property Details
Molecular FormulaC₈H₁₀ClN₃O
Molecular Weight201.64 g/mol
IUPAC Name5-chloro-4-pyrrolidin-1-yl-pyridazin-3(2H)-one
CAS Number4734-23-0

Synthesis

The synthesis of 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one typically involves:

  • Formation of the Pyridazine Ring : Cyclization of hydrazine derivatives with diketones.
  • Chlorination : Introduction of the chlorine atom using chlorinating agents like phosphorus oxychloride.
  • Pyrrolidine Substitution : Nucleophilic substitution where the chlorine atom is replaced by the pyrrolidine group under basic conditions.

Biological Activity

Research indicates that 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, particularly against various strains of bacteria. It has been tested for its Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria, demonstrating effective antibacterial activity.

Bacterial Strain MIC (mg/mL) Activity
Staphylococcus aureus0.0039Strongly active
Escherichia coli0.025Active

The presence of halogen substituents is believed to enhance the bioactivity of such compounds, as evidenced in comparative studies with similar structures.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit specific cancer cell lines by interfering with key metabolic pathways or promoting apoptosis.

Enzyme Inhibition

Mechanistic studies indicate that 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one may act as an enzyme inhibitor by binding to the active sites of various enzymes involved in disease pathways. This characteristic makes it a candidate for further development as a therapeutic agent.

Case Studies

A notable study examined the effects of this compound on Trypanosoma brucei, the causative agent of African sleeping sickness. The research highlighted that derivatives similar to 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one exhibited promising enzyme inhibition activities, suggesting potential applications in treating parasitic infections.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one, each exhibiting unique biological activities:

Compound Name Structural Features Biological Activity
4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-oneMorpholine instead of pyrrolidineAnticancer
4-Chloro-5-(piperidinyl)pyridazin-3(2H)-onePiperidine ringAntimicrobial
2-(1,3-benzothiazol-2-yl)-4-chloro...Benzothiazole additionEnhanced antimicrobial

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution of a 4,5-dichloropyridazinone precursor with pyrrolidine. Key steps include refluxing in aprotic solvents (e.g., acetonitrile) with a base (e.g., K₂CO₃) to facilitate substitution. Optimization involves monitoring reaction time (e.g., 10–12 hours) and temperature (80–90°C) to maximize yield while minimizing side reactions like over-alkylation .
  • Data Example : A related pyridazinone derivative achieved a 36.7% yield under similar conditions, with purity confirmed via column chromatography (petroleum ether/ethyl acetate, 3:2) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Complementary techniques include:

  • NMR : ¹H/¹³C NMR to verify substitution patterns and pyrrolidine integration.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • FT-IR : To identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹) .
    • Example : A pyridazinone analog showed torsional angles of -60.4° and 175.8° in its crystal structure, highlighting conformational flexibility in the alkyl chain .

Q. What are the primary biological or pharmacological targets associated with this scaffold?

  • Findings : Pyridazinone derivatives are explored as α₁-adrenoceptor antagonists (for hypertension/prostate disorders) and G protein-coupled receptor (GPCR) modulators. For example, a structurally similar compound demonstrated potent α₁-adrenoceptor blockade with IC₅₀ values in the nanomolar range .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations or hydrogen-bonding networks?

  • Methodology : SC-XRD refinement using programs like SHELXL resolves ambiguities in bond lengths, angles, and intermolecular interactions. For instance, hydrogen bonds (e.g., N–H···O) in the crystal lattice stabilize 1D chain structures, which can explain solubility or stability differences .
  • Case Study : Two crystallographically independent molecules in a pyridazinone derivative exhibited divergent pyrrolidine ring orientations (13.28° vs. 23.34° dihedral angles), underscoring the need for dynamic conformational analysis .

Q. What strategies mitigate synthetic challenges such as low yields or byproduct formation?

  • Solutions :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive amines during substitution.
  • Catalysis : Transition-metal catalysts (e.g., Pd) for selective cross-coupling.
  • Purification : Gradient elution in HPLC to separate regioisomers (e.g., 4-chloro vs. 5-chloro derivatives) .
    • Data Conflict : A reported 47% yield for a triazolone analog required iterative solvent screening (DMF → THF) to suppress competing pathways .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

  • SAR Insights :

  • Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring enhances α₁-adrenoceptor affinity due to reduced steric hindrance.
  • Chlorine Position : 4-Chloro substitution is critical for receptor binding, as 5-chloro analogs show reduced potency .
    • Experimental Design : Parallel synthesis of analogs with systematic substituent changes (e.g., –CF₃, –OCH₃) followed by in vitro screening (e.g., radioligand displacement assays) .

Q. What computational methods predict the compound’s pharmacokinetic properties or target interactions?

  • Tools :

  • Molecular Docking (AutoDock Vina) : To model binding poses at α₁-adrenoceptors.
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • ADMET Prediction (SwissADME) : Forecast logP, CNS permeability, and CYP450 interactions .
    • Validation : A fluoro-substituted analog showed improved blood-brain barrier penetration in silico, corroborated by in vivo efficacy in psychostimulant behavior models .

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